molecular formula C28H28N2O4 B13060361 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(pyrrolidin-1-yl)phenyl)propanoic acid

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(pyrrolidin-1-yl)phenyl)propanoic acid

Cat. No.: B13060361
M. Wt: 456.5 g/mol
InChI Key: AAINBDBWZLCQIO-UHFFFAOYSA-N
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Description

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(pyrrolidin-1-yl)phenyl)propanoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group, an amino acid backbone, and a pyrrolidinyl-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(pyrrolidin-1-yl)phenyl)propanoic acid typically involves multiple steps:

    Fmoc Protection: The amino group of the amino acid is protected using the Fmoc group. This is usually achieved by reacting the amino acid with Fmoc-Cl in the presence of a base such as sodium carbonate.

    Formation of the Pyrrolidinyl-Substituted Phenyl Group: This step involves the introduction of the pyrrolidinyl group to the phenyl ring. This can be done through a nucleophilic substitution reaction where the pyrrolidinyl group is introduced to a halogenated phenyl compound.

    Coupling Reaction: The protected amino acid is then coupled with the pyrrolidinyl-substituted phenyl group using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like N,N-diisopropylethylamine (DIPEA).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of automated synthesizers and flow chemistry techniques could enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidinyl group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for the synthesis of more complex molecules. Its Fmoc-protected amino group makes it useful in peptide synthesis.

Biology

The compound’s structural features may allow it to interact with biological macromolecules, making it a potential candidate for drug development and biochemical studies.

Medicine

Due to its potential biological activity, this compound could be explored for therapeutic applications, particularly in the development of new pharmaceuticals.

Industry

In the chemical industry, this compound can be used in the synthesis of advanced materials and as an intermediate in the production of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(pyrrolidin-1-yl)phenyl)propanoic acid would depend on its specific application. In drug development, it could interact with specific molecular targets such as enzymes or receptors, modulating their activity. The Fmoc group can be removed under basic conditions, revealing the free amino group, which can then participate in further biochemical interactions.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-Protected Amino Acids: These compounds share the Fmoc protecting group but differ in the side chain attached to the amino acid backbone.

    Pyrrolidinyl-Substituted Aromatics: Compounds with a pyrrolidinyl group attached to an aromatic ring, but without the amino acid backbone.

Uniqueness

The uniqueness of 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(pyrrolidin-1-yl)phenyl)propanoic acid lies in its combination of the Fmoc-protected amino acid and the pyrrolidinyl-substituted phenyl group. This dual functionality makes it versatile for various synthetic and research applications.

Properties

Molecular Formula

C28H28N2O4

Molecular Weight

456.5 g/mol

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-pyrrolidin-1-ylphenyl)propanoic acid

InChI

InChI=1S/C28H28N2O4/c31-27(32)26(17-19-11-13-20(14-12-19)30-15-5-6-16-30)29-28(33)34-18-25-23-9-3-1-7-21(23)22-8-2-4-10-24(22)25/h1-4,7-14,25-26H,5-6,15-18H2,(H,29,33)(H,31,32)

InChI Key

AAINBDBWZLCQIO-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=CC=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Origin of Product

United States

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